molecular formula C20H17FO3S B7782306 trans-Sulindac CAS No. 49627-22-7

trans-Sulindac

Cat. No.: B7782306
CAS No.: 49627-22-7
M. Wt: 356.4 g/mol
InChI Key: MLKXDPUZXIRXEP-RQZCQDPDSA-N
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Description

Trans-Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the arylalkanoic acid class. It is a derivative of sulindac, which is known for its anti-inflammatory, analgesic, and antipyretic properties. This compound is used in the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .

Scientific Research Applications

Trans-Sulindac has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-Sulindac can be synthesized through the photoisomerization of sulindac. The process involves the exposure of sulindac to ultraviolet (UV) irradiation, which induces the conversion of the cis-isomer to the trans-isomer. This reaction is typically carried out in an aqueous medium and monitored using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

The industrial production of this compound involves the same photoisomerization process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the trans-isomer. The process may also involve the use of catalysts such as vitamin B2 or flavin adenine dinucleotide (FAD) under visible light irradiation to enhance the isomerization efficiency .

Chemical Reactions Analysis

Types of Reactions

Trans-Sulindac undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulindac sulfone.

    Reduction: It can be reduced to form sulindac sulfide.

    Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed

Mechanism of Action

Trans-Sulindac exerts its effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The compound is a prodrug, meaning it is metabolized in the body to its active form, sulindac sulfide, which is responsible for its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Sulindac: The parent compound, which exists in both cis and trans forms.

    Indomethacin: Another NSAID with similar anti-inflammatory properties.

    Naproxen: A widely used NSAID with a different chemical structure but similar therapeutic effects.

Uniqueness

Trans-Sulindac is unique in its ability to undergo photoisomerization, which allows for the study of its chemical behavior under different conditions. Additionally, its prodrug nature and the resulting active metabolites provide a distinct pharmacokinetic profile compared to other NSAIDs .

Properties

IUPAC Name

2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXDPUZXIRXEP-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860554
Record name trans-Sulindac
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Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53933-60-1, 38194-50-2, 49627-22-7
Record name trans-Sulindac
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Record name trans-Sulindac
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Record name trans-Sulindac
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Record name Sulindac
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Record name (Z)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid
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Record name (E)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid
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Record name SULINDAC, TRANS-
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Synthesis routes and methods I

Procedure details

N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetyl]-glycine. Benzyle-N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetyl]-glycinate (0.03 mole) in a mixture of 25 ml. of anhydrous ethanol and 2.5 ml. of 1N sodium hydroxide is allowed to stand at room temperature for 18 hours. The solution is diluted with water and extracted with ether. The aqueous layer is acidified with dilute hydrochloric acid and the organic product is extracted with ethyl acetate, washed with water and dried over sodium sulfate. Evaporation of the solution gives N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetic acid, the corresponding indenyl acyl glycine is obtained, which can be converted to the corresponding sulfonyl derivative using the procedure of Example 1E.
Name
N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetyl]-glycine
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
Benzyle-N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetyl]-glycinate
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0.03 mol
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Synthesis routes and methods II

Procedure details

2-Methyl-1-(p-methylsulfinylbenzylidene)inden-3-acetic acid (2.25 g.) dissolved in 80 ml. of fluorotrichloromethane was ultraviolet irradiated and stirred at -15° C. for 80 min.; meanwhile 1.2 g. of fluoroxytrifluoromethane was passed in. The residue obtained after evaporation of the solvent was subjected to chromatography on a silica gel column, to give 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)inden-3-acetic acid, m.p. 188°-189° C.
Name
2-Methyl-1-(p-methylsulfinylbenzylidene)inden-3-acetic acid
Quantity
2.25 g
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reactant
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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